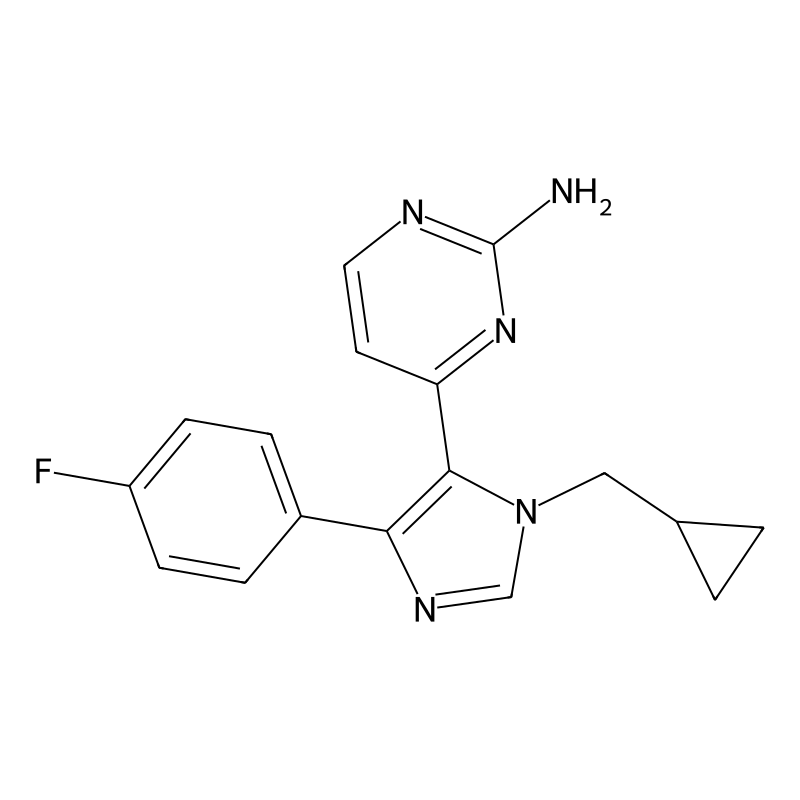

4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Classification

4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, also known as 4-FCPMI, is an organic compound belonging to the class of phenylimidazoles. Phenylimidazoles are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond [].

Research Areas

Scientific research involving 4-FCPMI has focused on its potential biological activities. Studies have investigated its properties as a:

4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a cyclopropylmethyl group, and a fluorophenyl moiety. Its molecular formula is C17H16FN5, and it has a molecular weight of approximately 309.34 g/mol . The compound exhibits potential therapeutic properties, particularly in the field of medicinal chemistry.

- Nucleophilic substitutions: The imidazole nitrogen can act as a nucleophile.

- Electrophilic aromatic substitutions: The fluorophenyl group may undergo electrophilic substitution reactions.

- Formation of coordination complexes: The nitrogen atoms in the imidazole and pyrimidine rings can coordinate with metal ions.

These reactions are significant for synthesizing derivatives or modifying the compound for enhanced biological activity.

4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole has been studied for its biological activity, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. Its structure suggests potential effects on:

- Cytokine signaling: The compound may inhibit cytokine production, making it relevant for inflammatory conditions.

- Anticancer properties: Preliminary studies indicate that it could affect tumor growth by targeting specific pathways associated with cancer cell proliferation .

The synthesis of 4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole typically involves multi-step organic reactions:

- Formation of the imidazole ring: This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of the cyclopropylmethyl group: This may involve alkylation reactions with cyclopropylmethyl halides.

- Fluorination: The introduction of the fluorine atom can be accomplished using fluorinating agents on a phenolic precursor.

These steps require careful control of reaction conditions to ensure high yields and purity.

The primary applications of 4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole include:

- Pharmaceutical development: It serves as a lead compound in drug discovery, particularly for developing kinase inhibitors.

- Research tool: Used in biochemical assays to study cellular signaling pathways and their modulation.

Interaction studies have revealed that 4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole exhibits selective binding to certain protein targets, notably kinases involved in inflammation and cancer progression. These studies often utilize techniques such as:

- X-ray crystallography: To determine the binding mode and affinity.

- In vitro assays: To evaluate its effects on cell proliferation and cytokine production.

Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile.

Several compounds share structural features with 4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Chlorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole | Similar core structure with chlorine instead of fluorine | Potentially different biological activity due to chlorine's electronic properties |

| 1-Cyclopropylmethyl-5-(3-fluorophenyl)imidazole | Lacks the amino-pyrimidine moiety | May exhibit different selectivity against kinases |

| 4-(Bromophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole | Similar structure with bromine | Different reactivity patterns due to bromine's size and electronegativity |

These comparisons highlight the uniqueness of 4-(Fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, especially regarding its potential selectivity and efficacy as a therapeutic agent.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Dates

Investigating RET RTK signaling pathways using an IAP-based activity-profiling approach

Michael Höfener, Fiona Pachl, Tim Take, Gabriele Fischer von Mollard, Bernhard Kuster, Norbert SewaldPMID: 24942550 DOI: 10.1021/pr500163r

Abstract

Many neurodegenerative diseases, such as Parkinson's disease, can be directly correlated with the deregulation in neuronal signaling. Hence, it is indispensable for therapy development to understand the participating signaling processes. Because the activity of the involved protein kinases is of major interest for the investigation of these signaling processes, an affinity-based chemical proteomics approach that allows for the activity profiling of protein kinases was developed within this study. This approach was applied to investigate the RET9 receptor tyrosine kinase signaling pathway that plays a central role in neuronal signaling. In addition to already known RET9 downstream targets, several other protein kinases were found to be highly activated upon RET9 stimulation.Belgian IBD Research Group [BIRD] Position Statement 2019 on the Use of Adalimumab Biosimilars in Inflammatory Bowel Diseases

Michaël Somers, Peter Bossuyt, Marc Ferrante, Harald Peeters, Filip BaertPMID: 31875891 DOI: 10.1093/ecco-jcc/jjz209